

# Factors affecting (+)-trans-C75 activity in cell culture

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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## Technical Support Center: (+)-trans-C75

Welcome to the technical support center for **(+)-trans-C75**. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing **(+)-trans-C75** in their cell culture experiments.

## Troubleshooting Guide

This section addresses common problems encountered during experiments with **(+)-trans-C75**.

Problem	Possible Cause	Solution
Inconsistent or No Compound Activity	Improper Dissolution: (+)-trans-C75 is poorly soluble in aqueous solutions. <a href="#">[1]</a>	Ensure complete dissolution in a suitable solvent like DMSO or ethanol before preparing the working solution. <a href="#">[1]</a> Gentle warming to 37°C can aid dissolution. <a href="#">[1]</a>
Degradation of Stock Solution: Repeated freeze-thaw cycles can degrade the compound. <a href="#">[1]</a>	Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. <a href="#">[1]</a>	
Instability in Media: The compound may not be stable in cell culture media for extended periods.	Prepare fresh working solutions immediately before each experiment. <a href="#">[2][3]</a>	
Incorrect Dosage: The concentration of (+)-trans-C75 may be too low or too high for the specific cell line.	Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.	
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of (+)-trans-C75.	Research the sensitivity of your specific cell line to FASN inhibitors. Consider using a different cell line if resistance is suspected.	
Slow-Binding Inhibition: C75 is a slow-binding inhibitor of FASN, meaning its inhibitory effect increases with pre-incubation time. <a href="#">[4][5]</a>	Pre-incubate the cells with (+)-trans-C75 for a sufficient duration to allow for effective enzyme inhibition. <a href="#">[4]</a>	

High Cell Toxicity or Off-Target Effects	Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.	Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Mitochondrial Dysfunction: C75 can inhibit mitochondrial $\beta$ -ketoacyl-acyl carrier protein synthase, leading to mitochondrial dysfunction and oxidative stress. <a href="#">[6]</a>	Consider co-treatment with lipoic acid to potentially ameliorate these toxic effects.	
Off-Target CPT1A Activation: (+)-trans-C75 is a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), which can influence fatty acid oxidation and produce effects independent of FASN inhibition. <a href="#">[1][3][7]</a>	Be aware of this dual activity when interpreting results. Consider using other FASN inhibitors with different mechanisms if CPT1A activation is a concern.	
Precipitation in Cell Culture Medium	Poor Solubility: The compound may precipitate when diluted from the stock solution into the aqueous culture medium.	Prepare the working solution by diluting the stock solution in pre-warmed complete cell culture medium and mix thoroughly. <a href="#">[1]</a> For some in vivo preparations, a formulation with PEG300 and Tween80 is used to improve solubility. <a href="#">[2]</a>
Use of Old DMSO: Moisture-absorbing DMSO can reduce the solubility of C75. <a href="#">[2][7]</a>	Use fresh, anhydrous DMSO to prepare stock solutions. <a href="#">[2]</a> <a href="#">[7]</a>	

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (+)-trans-C75?

A1: **(+)-trans-C75** is primarily a potent, synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][8] By inhibiting FASN, it leads to a decrease in fatty acid synthesis and an accumulation of malonyl-CoA.[8][9] This disruption of lipid metabolism can induce apoptosis and cell cycle arrest in cancer cells.[1] Additionally, **(+)-trans-C75** is a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), which stimulates fatty acid oxidation.[1][3][7][10]

Q2: How should I prepare and store **(+)-trans-C75** stock solutions?

A2: It is recommended to prepare a stock solution of **(+)-trans-C75** in a solvent such as DMSO or ethanol.[1] A common stock concentration is 10 mM.[1] To prepare a 10 mM stock solution, dissolve 2.54 mg of **(+)-trans-C75** (MW: 254.32 g/mol) in 1 mL of anhydrous DMSO.[1] Store the stock solution in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What are the recommended working concentrations of **(+)-trans-C75** in cell culture?

A3: The optimal working concentration of **(+)-trans-C75** is cell-line dependent and should be determined experimentally through a dose-response curve. However, concentrations typically range from 10 µM to 100 µM.[1][3] For example, the IC50 for PC3 prostate cancer cells is approximately 35 µM.[2][3]

Q4: What are the known off-target effects of **(+)-trans-C75**?

A4: A significant off-target effect of **(+)-trans-C75** is the activation of CPT1A, which can lead to increased fatty acid oxidation.[1][3][7][10] It has also been shown to cause mitochondrial dysfunction and oxidative stress by inhibiting mitochondrial fatty acid synthesis.[6] In animal studies, side effects such as weight loss, decreased food intake, and gastrointestinal distress have been observed.[6]

Q5: How does the availability of fatty acids in the culture medium affect **(+)-trans-C75** activity?

A5: The availability of fatty acids in the culture medium can influence the efficacy of **(+)-trans-C75**. Some cancer cells can take up fatty acids from the medium, which may reduce their sensitivity to FASN inhibition by C75.[11] The radiosensitizing activity of C75 in prostate cancer cells is affected by the availability of fatty acids.[7][11]

## Quantitative Data Summary

The following tables summarize key quantitative data for **(+)-trans-C75**.

Table 1: Solubility and Storage of **(+)-trans-C75**

Property	Value	Source
Solvents	DMSO, Ethanol	<a href="#">[1]</a>
Solubility in DMSO	51 mg/mL (200.53 mM)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility in Ethanol	51 mg/mL (200.53 mM)	<a href="#">[1]</a>
Solubility in Water	Insoluble	<a href="#">[1]</a>
Stock Solution Storage	-20°C (short-term), -80°C (long-term)	<a href="#">[1]</a>

Table 2: In Vitro Efficacy of **(+)-trans-C75** in Various Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 /		Source
			Effective Concentration	Incubation Time	
PC3	Prostate Cancer	Clonogenic Assay	35 µM	24 hours	[2][3]
LNCaP	Prostate Cancer	Spheroid Growth Assay	50 µM	Not Specified	[2][3]
A375	Melanoma	FASN Inhibition Assay	32.43 µM	Not Specified	[2][5]
MA104	Monkey Kidney	Cytotoxicity Assay (TD50)	28.5 µM	24 hours	[2][5]
MA104	Monkey Kidney	Antiviral Assay (ED50)	21.2 µM	24 hours	[2]
HEK293T	Human Embryonic Kidney	Not Specified	10, 50, 100 µM	2, 6, 12, 24, 48 hours	[1]

## Experimental Protocols

### Protocol 1: Preparation of **(+)-trans-C75** Stock and Working Solutions

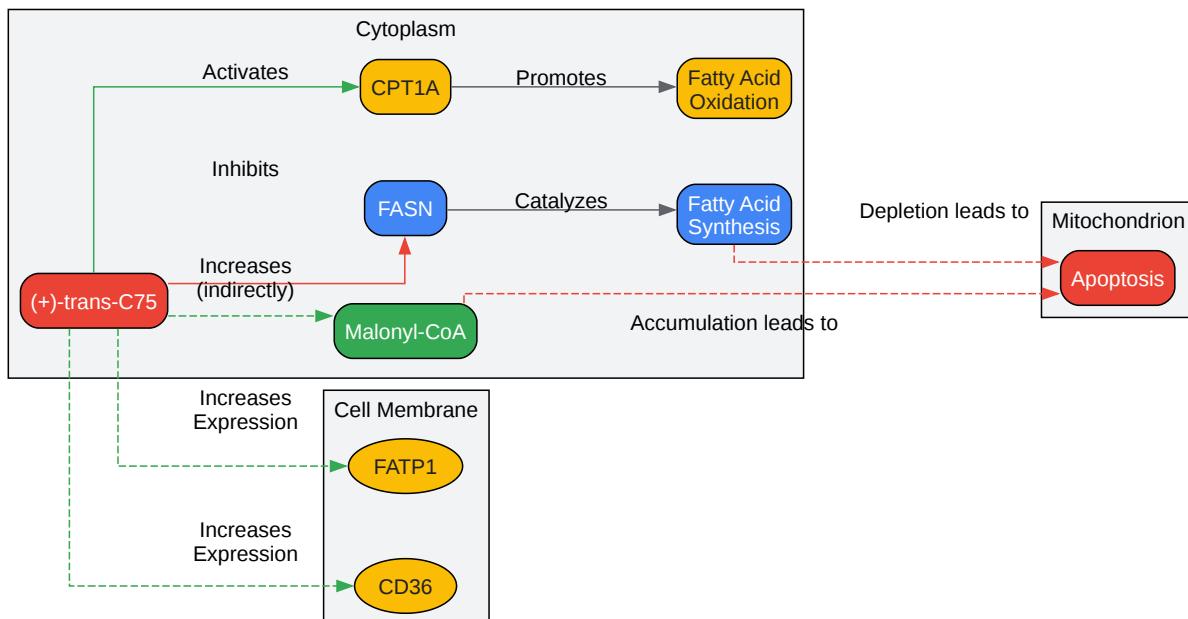
- Materials:
  - (+)-trans-C75 powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Complete cell culture medium (pre-warmed to 37°C)
  - Sterile microcentrifuge tubes
  - Pipettes and sterile, filtered pipette tips

- Procedure for 10 mM Stock Solution: a. Weigh out 2.54 mg of **(+)-trans-C75** powder. b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube.[1] d. Vortex until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.[1] e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
- Procedure for Working Solution (Example: 50 µM): a. Thaw an aliquot of the 10 mM **(+)-trans-C75** stock solution at room temperature. b. In a sterile tube, add 995 µL of pre-warmed complete cell culture medium. c. Add 5 µL of the 10 mM stock solution to the medium.[1] d. Mix thoroughly by gentle pipetting. e. Use the freshly prepared working solution immediately for treating cells.[2]

#### Protocol 2: Cell Viability (MTT) Assay

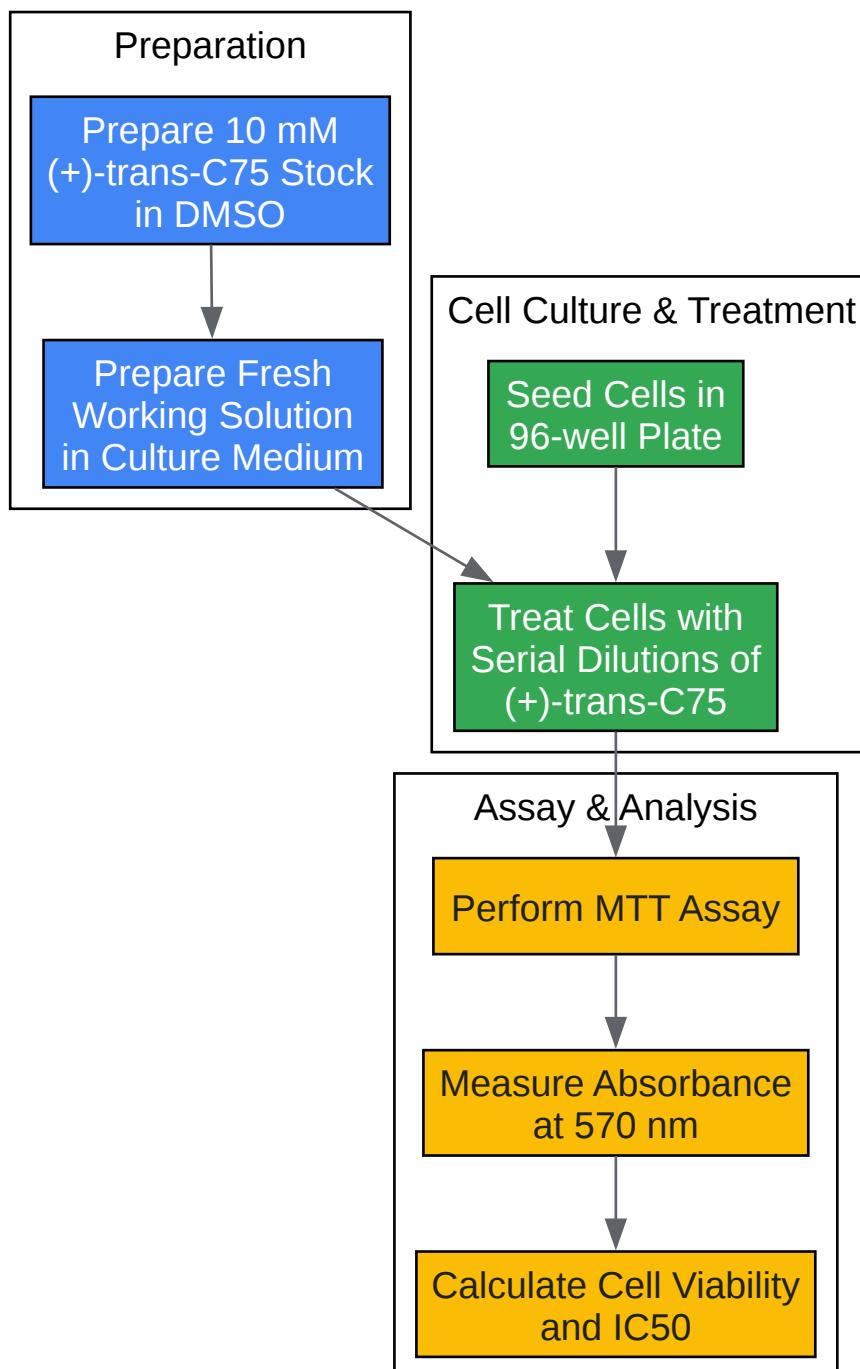
- Materials:
  - Cancer cell lines
  - 96-well plates
  - **(+)-trans-C75** working solutions (serial dilutions)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO)
- Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[5] b. Remove the medium and treat the cells with serial dilutions of **(+)-trans-C75** for the desired time period (e.g., 24, 48, or 72 hours).[5] c. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] d. Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

## Visualizations



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Caption: Signaling pathway of **(+)-trans-C75**.



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Caption: Workflow for a cell viability assay.

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